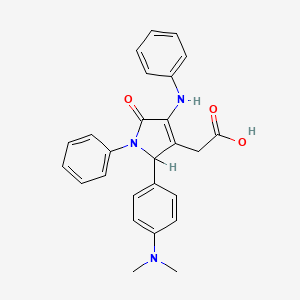

1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)-

Description

This compound is a structurally complex pyrrole derivative characterized by a 1H-pyrrole-3-acetic acid backbone with multiple substituents:

- A 2,5-dihydro-5-oxo moiety, indicating partial saturation and a ketone group at position 5.

- 2-(4-(dimethylamino)phenyl): A para-dimethylamino-substituted phenyl group at position 2.

- 1-phenyl and 4-(phenylamino) groups at positions 1 and 4, respectively.

However, direct experimental data on its synthesis, physical properties, or applications are absent in the provided evidence.

Properties

CAS No. |

148930-21-6 |

|---|---|

Molecular Formula |

C26H25N3O3 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-[4-anilino-2-[4-(dimethylamino)phenyl]-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |

InChI |

InChI=1S/C26H25N3O3/c1-28(2)20-15-13-18(14-16-20)25-22(17-23(30)31)24(27-19-9-5-3-6-10-19)26(32)29(25)21-11-7-4-8-12-21/h3-16,25,27H,17H2,1-2H3,(H,30,31) |

InChI Key |

DMRFAMITDZCWLH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the acetic acid group and subsequent substitutions on the phenyl rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is essential to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can occur on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H24N2O3

Molecular Weight : 364.44 g/mol

CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a pyrrole ring structure with multiple substituents that enhance its reactivity and biological activity. The presence of the dimethylamino group and phenyl moieties contributes to its unique chemical properties.

Chemistry

1H-Pyrrole-3-acetic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, particularly in the synthesis of heterocyclic compounds. Researchers utilize this compound in various synthetic pathways to create derivatives that possess enhanced properties.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| 1H-Pyrrole-3-acetic acid derivative | Moderate antibacterial activity against E. coli | |

| 1H-Pyrrole derivatives | Effective against Staphylococcus aureus |

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | <10 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | <15 | Cell cycle arrest at G2/M phase |

Medicine

In the field of medicinal chemistry, 1H-Pyrrole-3-acetic acid is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and bacterial infections.

Anticancer Study

A notable study published in a peer-reviewed journal demonstrated that 1H-Pyrrole-3-acetic acid effectively reduced tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg body weight, resulting in a significant reduction in tumor size compared to control groups. This highlights its potential as an anticancer agent.

Antimicrobial Study

In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant strains of bacteria. This study emphasizes the potential application of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs from the provided evidence highlight key variations in substituents and their implications:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with the trifluoromethoxy group in (electron-withdrawing), which could lead to divergent reactivity in nucleophilic or electrophilic reactions .

Research Findings and Limitations

Absence of Direct Data

No experimental data (e.g., spectral characterization, bioactivity) for the target compound are provided. Comparisons rely on extrapolation from structurally related compounds.

Hypothetical Property Predictions

- Solubility: The dimethylamino and phenyl groups may improve solubility in polar aprotic solvents compared to trifluoromethoxy-containing analogs .

- Reactivity: The 5-oxo group could participate in keto-enol tautomerism, similar to other dihydro-pyrrole derivatives.

Biological Activity

The compound 1H-Pyrrole-3-acetic acid, 2,5-dihydro-2-(4-(dimethylamino)phenyl)-5-oxo-1-phenyl-4-(phenylamino)- is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects, backed by diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a series of pyrrole compounds have been evaluated for their ability to inhibit cancer cell proliferation. In one study, derivatives showed IC50 values ranging from 0.065 to 9.4 µmol/L against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| Compound 1g | A-549 | 0.065 |

| Compound 1h | MDA-MB-468 | 9.4 |

| Compound X | MCF-7 | 10.0 |

Anti-inflammatory Activity

Pyrrole derivatives have also been shown to modulate inflammatory responses. A study demonstrated that certain fused pyrrole compounds significantly inhibited pro-inflammatory cytokines in vitro and exhibited anti-inflammatory effects in vivo . The activity profile of these compounds was comparable to standard anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Fused Pyrroles

| Compound | Inhibition (%) at Hour 1 | Inhibition (%) at Hour 4 |

|---|---|---|

| Compound 3i | 21.67 | 31.28 |

| Compound 3l | 26.04 | Not reported |

Enzyme Inhibition

Some pyrrole derivatives have been identified as potent enzyme inhibitors. For example, specific compounds demonstrated inhibition against cyclin-dependent kinases (CDK) and glycogen synthase kinase 3 (GSK3), which are crucial targets in cancer therapy .

Table 3: Enzyme Inhibition by Pyrrole Derivatives

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound Y | CDK2 | 10-23 |

| Compound Z | GSK3 | 15-20 |

Case Studies

- Case Study on Antitumor Effects : A study evaluated the antitumor effects of a series of pyrrole derivatives on various cancer cell lines, showing promising results that suggest potential for further development as anticancer agents .

- Case Study on Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory properties of a specific fused pyrrole derivative, which was effective in reducing inflammation markers in an animal model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.